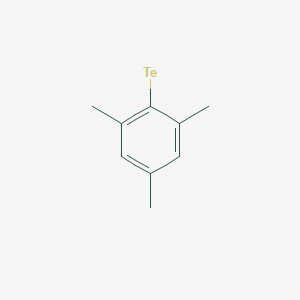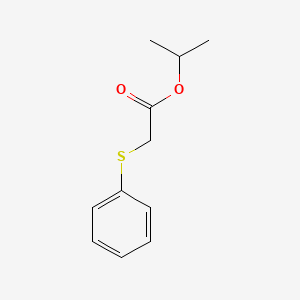
Acetic acid, (phenylthio)-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (phenylthio)-, 1-methylethyl ester is an organic compound with the molecular formula C11H14O2S It is an ester formed from acetic acid and an alcohol, specifically 1-methylethyl alcohol, with a phenylthio group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (phenylthio)-, 1-methylethyl ester typically involves the esterification of acetic acid with 1-methylethyl alcohol in the presence of a phenylthio group. The reaction is usually catalyzed by a strong acid such as sulfuric acid. The general reaction can be represented as follows:
CH3COOH+CH3CH(OH)CH3+C6H5SH→CH3COOCH(CH3)CH3SC6H5+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (phenylthio)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid, (phenylthio)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of acetic acid, (phenylthio)-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can also undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, 1-methylethyl ester: Lacks the phenylthio group, making it less reactive in certain chemical reactions.
Acetic acid, phenyl ester: Lacks the 1-methylethyl group, leading to different physical and chemical properties.
Acetic acid, (methylthio)-, 1-methylethyl ester: Similar structure but with a methylthio group instead of a phenylthio group.
Uniqueness
Acetic acid, (phenylthio)-, 1-methylethyl ester is unique due to the presence of both the phenylthio and 1-methylethyl groups
Propriétés
Numéro CAS |
135082-37-0 |
|---|---|
Formule moléculaire |
C11H14O2S |
Poids moléculaire |
210.29 g/mol |
Nom IUPAC |
propan-2-yl 2-phenylsulfanylacetate |
InChI |
InChI=1S/C11H14O2S/c1-9(2)13-11(12)8-14-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Clé InChI |
VECQXVQFEJGAAH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


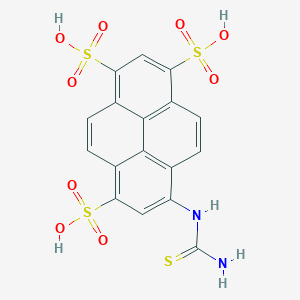
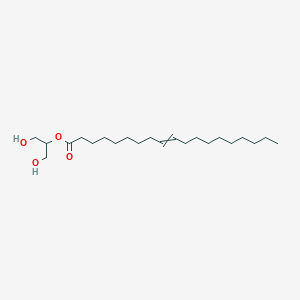
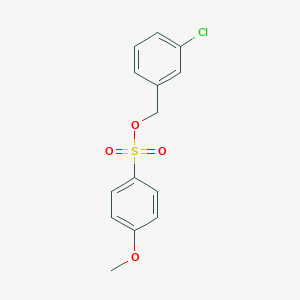
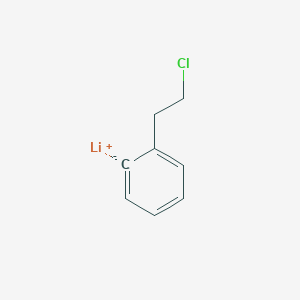
![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)
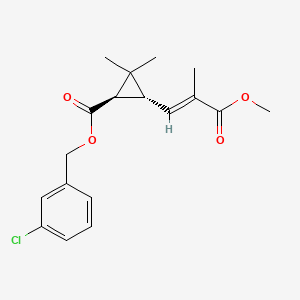

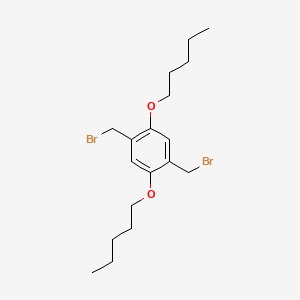

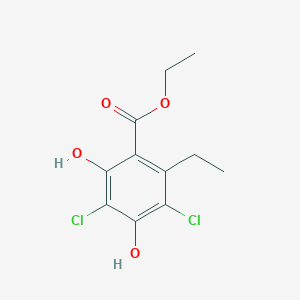
![2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one](/img/structure/B14262196.png)
![2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride](/img/structure/B14262197.png)

